molecular formula C13H18ClNO2S B4754734 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine

1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine

Cat. No. B4754734
M. Wt: 287.81 g/mol
InChI Key: DVHADXGKEICQTF-UHFFFAOYSA-N
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Description

1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine, also known as JNJ-5207852, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is expressed on sensory neurons and is involved in pain perception, inflammation, and thermoregulation. JNJ-5207852 has been studied for its potential therapeutic applications in pain management.

Mechanism of Action

1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine is a selective antagonist of TRPV1, which is a non-selective cation channel that is expressed on sensory neurons. TRPV1 is involved in pain perception, inflammation, and thermoregulation. 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine binds to the TRPV1 channel and blocks its activation by various stimuli, such as heat, capsaicin, and acid. By blocking TRPV1 activation, 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine reduces the transmission of pain signals from the peripheral nervous system to the central nervous system.
Biochemical and Physiological Effects
1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce inflammation and itch in animal models. 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine does not affect motor function or cognitive function in animals at analgesic doses. In human studies, 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine has been shown to be safe and well-tolerated at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and can be used to study the role of TRPV1 in pain and other physiological processes. However, 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine has some limitations for lab experiments. It is not a selective antagonist of TRPV1 and can also block other ion channels, such as the acid-sensing ion channel 3 (ASIC3). It also has a relatively short half-life in vivo, which can limit its effectiveness in some experimental settings.

Future Directions

There are several future directions for the study of 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine and its potential therapeutic applications. One direction is the development of more selective TRPV1 antagonists that do not block other ion channels. Another direction is the investigation of the long-term effects of TRPV1 antagonism on pain and other physiological processes. Additionally, 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine may have potential applications in the treatment of other conditions, such as itch and urinary incontinence, which should be explored further.

Scientific Research Applications

1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in animal models of acute and chronic pain, including inflammatory pain, neuropathic pain, and cancer pain. 1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine has also been studied for its potential use in the treatment of other conditions, such as itch and urinary incontinence.

properties

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2S/c1-11-4-3-7-15(9-11)18(16,17)10-12-5-2-6-13(14)8-12/h2,5-6,8,11H,3-4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHADXGKEICQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorobenzyl)sulfonyl]-3-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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